molecular formula C12H10O5 B1230345 Anhydrobrazilic acid CAS No. 29107-21-9

Anhydrobrazilic acid

Cat. No. B1230345
CAS RN: 29107-21-9
M. Wt: 234.20 g/mol
InChI Key: KVQVEJPIQHNLTM-UHFFFAOYSA-N
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Description

Anhydrobrazilic acid is an organic compound with the molecular formula C12H10O5.

Scientific Research Applications

Anhydrobrazilic acid has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrobrazilic acid can be synthesized through the condensation of glyoxalic acid (prepared in situ by the oxidation of tartaric acid with periodic acid) with 7-methoxychroman-4-one. The reaction yields the desired acid with a melting point of 204-205°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as condensation reactions and purification processes like recrystallization .

Chemical Reactions Analysis

Types of Reactions: Anhydrobrazilic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to yield different products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Periodic acid is commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of anhydrobrazilic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The exact pathways and targets are still under investigation, but it is known to affect various biochemical processes .

Similar Compounds:

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its derivatives are also of significant interest in various fields of research .

properties

CAS RN

29107-21-9

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

2-(7-methoxy-4-oxochromen-3-yl)acetic acid

InChI

InChI=1S/C12H10O5/c1-16-8-2-3-9-10(5-8)17-6-7(12(9)15)4-11(13)14/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

KVQVEJPIQHNLTM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)CC(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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